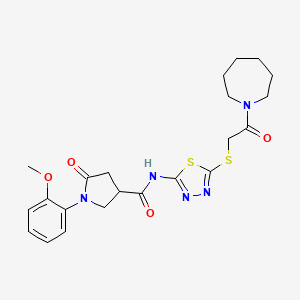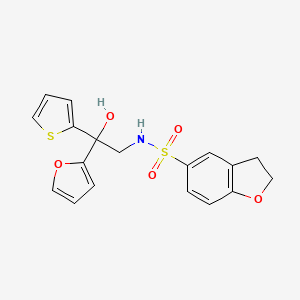![molecular formula C12H22N2O2 B2826594 Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate CAS No. 2241130-97-0](/img/structure/B2826594.png)
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate is a chemical compound with the CAS Number: 2361635-71-2 . It has a molecular weight of 240.35 . The compound is typically stored at 4 degrees Celsius and is in the form of an oil .
Molecular Structure Analysis
The InChI Code for this compound is1S/C13H24N2O2/c1-12(2,3)17-11(16)14-8-10-7-13(15-9-10)5-4-6-13/h10,15H,4-9H2,1-3H3,(H,14,16) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is an oil-like substance . It is typically stored at 4 degrees Celsius . The compound has a molecular weight of 240.35 .Wissenschaftliche Forschungsanwendungen
Photochemical and Thermal Rearrangement
A study by Lattes et al. (1982) explored the photochemical and thermal rearrangement of oxaziridines, providing experimental evidence supporting the stereoelectronic control theory. While the specific chemical studied is a spirooxaziridine derivative, this research offers insight into the behavior of related compounds under photochemical conditions, potentially applicable to the tert-butyl carbamate of interest (Lattes et al., 1982).
Synthesis and Derivatization
Meyers et al. (2009) described scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound. This study highlights methodologies for selective derivatization on azetidine and cyclobutane rings, providing a gateway to novel compounds. The techniques and principles discussed could be relevant to the derivatization of tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate for accessing new chemical spaces (Meyers et al., 2009).
Protecting Group Strategies
Lebel and Leogane (2005) investigated a mild and efficient one-pot Curtius rearrangement process for the formation of tert-butyl carbamates from carboxylic acids. This method highlights a general approach for introducing tert-butyl carbamate protecting groups, which could be directly relevant to the handling and functionalization of this compound (Lebel & Leogane, 2005).
Novel Reagent for Boc Protecting Group
Rao et al. (2017) introduced a new reagent for the preparation of N-Boc-amino acids, which could offer an alternative method for introducing tert-butyl carbamate protecting groups. This advancement may provide a more stable and efficient route for the synthesis and protection of amino compounds, including this compound (Rao et al., 2017).
Chemical Space Exploration
A study by Alker et al. (1997) described the use of tert-butyl carbamate derivatives for generating chiral azomethine ylids under mild conditions, showcasing the compound's utility in synthesizing novel organic frameworks. This suggests the versatility of this compound in organic synthesis, particularly in the construction of complex molecular structures (Alker et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(5-azaspiro[3.4]octan-7-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-7-12(13-8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHLULPPBFQIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CCC2)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)

![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)



![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)



![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)